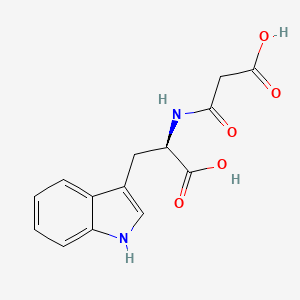

N(2)-malonyl-D-tryptophan

Description

Historical Context of N-Malonyltryptophan Discovery and Early Investigations

The first identification of N-malonyltryptophan (MT) in the scientific literature dates back to 1957, when Good and Andreae reported it as a metabolic product of tryptophan fed to pea and spinach tissues. scirp.orgscirp.orgumn.edu Their work revealed an unknown indole (B1671886) compound that, upon hydrolysis, yielded tryptophan. scirp.orgscirp.org This discovery prompted further investigations into its occurrence and physiological role in the plant kingdom.

Subsequent studies found MT to be a naturally occurring compound in a variety of plants, including tomato, potato, and wheat. scirp.orgscirp.orgcas.cz Early research often linked MT to the metabolism of indole-3-acetic acid (IAA), the primary plant auxin, suggesting it might be involved in growth regulation. cas.cz A significant focus of these initial investigations was the malonylation of exogenously supplied D-amino acids. scirp.orgscirp.org Plants were observed to convert D-tryptophan into N-malonyl-D-tryptophan, a process interpreted as a detoxification mechanism to prevent the potentially harmful incorporation of "unnatural" D-isomers into metabolic pathways. scirp.orgscirp.orgslu.se For a long time, endogenous MT in plants was also believed to consist primarily of the D-tryptophan conjugate. tandfonline.com However, this view has been revised by later, more precise analyses. tandfonline.com

Significance of D-Amino Acids in Biological Systems Research

Historically, D-amino acids were considered biological anomalies, as L-amino acids are the exclusive building blocks of proteins synthesized by ribosomes. However, mounting evidence has revealed that D-amino acids are not only naturally present across all kingdoms of life but also perform critical physiological functions. thieme-connect.com This realization has been a pivotal development in biochemistry and physiology.

In bacteria, D-amino acids, particularly D-alanine and D-glutamic acid, are fundamental components of the peptidoglycan cell wall, providing structural integrity and resistance to standard proteases. frontiersin.org In mammals, the roles of D-amino acids are diverse and profound. D-serine, for instance, acts as a primary co-agonist for N-methyl-D-aspartate (NMDA) receptors in the brain, playing an indispensable role in synaptic plasticity, memory formation, and neural development. ontosight.ainih.govnih.gov Similarly, D-aspartate functions as a neurotransmitter and neuromodulator in the central nervous system and is crucial for regulating hormone synthesis and release, including testosterone (B1683101). ontosight.ainih.govmdpi.compublisherspanel.com The discovery of these functions has opened new avenues for understanding health and disease, with D-amino acids being investigated as biomarkers and therapeutic targets for neurological and endocrine disorders. ontosight.ainih.gov

| D-Amino Acid | Organism/System | Significance | Citations |

| D-Alanine | Bacteria | Essential component of the peptidoglycan cell wall, providing structural rigidity. | frontiersin.org |

| Mammals | Acts as a circadian metabolite, influencing glucose metabolism and circadian rhythms. | nih.gov | |

| D-Aspartate | Mammals (Nervous System) | Functions as a neurotransmitter and neuromodulator. | ontosight.ainih.govpublisherspanel.com |

| Mammals (Endocrine System) | Regulates the synthesis and release of hormones, including testosterone and growth hormone. | ontosight.ainih.govmdpi.com | |

| D-Serine | Mammals (Nervous System) | Key co-agonist of NMDA receptors, crucial for synaptic plasticity, learning, and memory. | ontosight.ainih.govnih.govdarwin-nutrition.fr |

| Implicated in brain development and the pathophysiology of neurological disorders like schizophrenia. | ontosight.ainih.govdarwin-nutrition.fr |

Evolution of Research Perspectives on N(2)-Malonyl-D-tryptophan

The scientific perspective on this compound has evolved significantly since its discovery. Initially viewed primarily as an end-product of a detoxification pathway for exogenous D-tryptophan in plants, its role has been reconsidered and expanded. scirp.orgslu.se

A major shift occurred with the investigation of plant responses to environmental stress. Research revealed that water deficit stress leads to a significant accumulation of N-malonyltryptophan in many plant species, such as tomato and wheat. scirp.orgscirp.orgresearchgate.net Crucially, further studies demonstrated that this stress-induced conjugate is predominantly N-malonyl-L-tryptophan, not the D-isomer. scirp.orgscirp.org This finding suggested a more complex role for tryptophan malonylation in plant physiology, possibly as a mechanism to regulate the pool of free L-tryptophan during stress. scirp.org

The hypothesis that N-malonyl-D-tryptophan could serve as a storage form or precursor for the plant hormone auxin (IAA) has also been a prominent research theme. cas.czbas.bg Studies using plant tissue cultures showed that externally applied N-malonyl-D-tryptophan could stimulate growth, suggesting it can be hydrolyzed to release D-tryptophan, which is then converted to IAA. cas.cz However, there is currently no conclusive evidence that endogenous N-malonyltryptophan serves as a primary source for IAA synthesis in whole plants. scirp.orgscirp.org

More recent research has continued to challenge earlier assumptions. For example, detailed stereochemical analysis using advanced techniques like chiral column HPLC revealed that even in endogenous N-malonyltryptophan from pea leaves and wheat roots, the L-form is the major component, contrary to the long-held belief. tandfonline.com Furthermore, research into the bioactivity of this compound has expanded beyond plant physiology. A 2019 study identified N-malonyl-(+)-tryptophan from the fruit of Pithecellobium dulce and reported its potent antiparasitic activity against Hymenolepis nana, opening a new and unexpected avenue of investigation. researchgate.net

This evolution from a simple detoxification product to a molecule implicated in stress physiology, hormone regulation, and even potential pharmacology highlights the dynamic nature of scientific inquiry into this compound.

| Plant | Condition | N-malonyltryptophan (MT) Content | Citations |

| Apple Fruit (Malus domestica) | Control | 18 µ g/100g fresh weight | core.ac.uk |

| Treated with Succinic Acid 2,2-Dimethylhydrazide (SADH) | 30 µ g/100g fresh weight | core.ac.uk | |

| Tomato Leaves (Solanum lycopersicum) | Freshly Excised | 0 nmol/g fresh weight | scirp.org |

| Wilted for 2 days at 20°C | 857 nmol/g fresh weight | scirp.org |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-carboxyacetyl)amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c17-12(6-13(18)19)16-11(14(20)21)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6H2,(H,16,17)(H,18,19)(H,20,21)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEAWSPZRGBTSS-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331462 | |

| Record name | N2-Malonyl-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3184-74-5 | |

| Record name | N-(2-Carboxyacetyl)-D-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3184-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-Malonyl-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Distribution in Biological Systems

Presence in Higher Plants

The conjugation of D-tryptophan with a malonyl group to form N(2)-malonyl-D-tryptophan is considered a detoxification or inactivation mechanism, preventing the D-amino acid from interfering with normal cellular metabolism. scirp.org This process is catalyzed by N-malonyltransferases, which utilize malonyl-CoA as the donor for the malonyl group. scirp.org

This compound has been identified in a diverse range of higher plant species. Its presence was noted in early studies and has since been confirmed in various agricultural and wild plants. The compound's accumulation can be influenced by factors such as developmental stage and environmental stress, including water deficit. scirp.org However, almost all higher plants possess the ability to malonylate D-tryptophan that is supplied externally, regardless of stress conditions. scirp.org

Table 1: Documented Presence of N-malonyl-tryptophan in Specific Plant Species

| Plant Species | Common Name | Finding | Reference(s) |

| Malus domestica | Apple | Identified in fruits; levels increase during ripening and with application of growth retardants. | core.ac.uk |

| Lycopersicon esculentum | Tomato | Found to be a predominant indole (B1671886) compound in leaves. | cas.cz |

| Glycine max | Soybean | Cell cultures can utilize N-malonyl-D-tryptophan. | cas.czcas.cz |

| Pisum sativum | Pea | Identified in seedlings. scirp.org Reinvestigation showed the L-form to be the major component of N-malonyl-tryptophan in leaves. tandfonline.com | tandfonline.comscirp.orgdntb.gov.ua |

| Triticum aestivum | Wheat | Identified in seedling roots. cas.cz Reinvestigation showed a mix of D- and L-forms in roots. tandfonline.com | tandfonline.comcas.cz |

| Hordeum vulgare | Barley | Shoots form the malonyl derivative when fed D-tryptophan. | cdnsciencepub.comcdnsciencepub.com |

| Pithecellobium dulce | Manila Tamarind | Isolated from the fruit. researchgate.net | researchgate.net |

The distribution of this compound is not uniform throughout the plant. It has been detected in various tissues, indicating that its synthesis and storage are localized processes. Research has shown its presence in vegetative and reproductive organs, as well as in undifferentiated cell cultures.

Endogenous N-malonyl-tryptophan is found in:

Leaves : It is a predominant indole compound in the leaves of plants like tomato, wheat, and potato. cas.cz

Fruits : The compound has been isolated from the fruits of apple and Pithecellobium dulce. core.ac.ukresearchgate.net

Seeds and Seedlings : Its presence has been confirmed in seeds and seedlings of various plants. cas.czresearchgate.net

Roots : Wheat seedling roots have been shown to contain N-malonyl-D-tryptophan. cas.cz

Cell and Tissue Cultures : Plant cell cultures, such as those from soybean and tomato, have also been shown to contain and metabolize the compound. cas.czresearchgate.net

Detection of Malonyl Derivatives of Other Amino Acids in Plants

The malonylation of D-amino acids is a general metabolic capability in the plant kingdom and is not restricted to tryptophan. scirp.org This conjugation is a common strategy for plants to handle various D-amino acids that may be encountered or synthesized. cdnsciencepub.com Feeding experiments have demonstrated that when various D-amino acids are supplied to plant tissues, they are converted to their corresponding N-malonyl derivatives, whereas the L-isomers are typically not conjugated in this way. cdnsciencepub.comcdnsciencepub.com This indicates the presence of specific enzyme systems that recognize and detoxify D-enantiomers. slu.se

For instance, N-malonyltransferase enzymes isolated from mung bean and peanut can act on D-amino acids. scirp.orgslu.se The ability to conjugate D-isomers has been observed across widely different taxonomic groups, suggesting it is a conserved trait in higher plants. cdnsciencepub.com

Table 2: Examples of Malonyl Derivatives of Other Amino Acids Identified in Plants

| Malonyl Derivative | Amino Acid | Plant Species | Finding | Reference(s) |

| N-malonyl-D-phenylalanine | D-Phenylalanine | Hordeum vulgare (Barley) | Formed in shoots when fed D-phenylalanine. | cdnsciencepub.comcdnsciencepub.com |

| N-malonyl-D-alanine | D-Alanine | Pisum sativum (Pea) | Occurs naturally in seedlings. | scirp.orgdntb.gov.ua |

| N-malonyl-D-methionine | D-Methionine | Various | Formed when plants are fed D-methionine. | slu.se |

| N-malonyl-D-isoleucine | D-Isoleucine | Hordeum vulgare (Barley) | Detected in shoots when fed D-isoleucine. | pnas.org |

| N-malonyl-D-valine | D-Valine | Hordeum vulgare (Barley) | Formed in shoots when fed D-valine. | cdnsciencepub.comcdnsciencepub.com |

| N-malonyl-D-leucine | D-Leucine | Hordeum vulgare (Barley) | Formed in shoots when fed D-leucine. | cdnsciencepub.comcdnsciencepub.com |

| N-malonyl-D-tyrosine | D-Tyrosine | Hordeum vulgare (Barley) | Formed in shoots when fed D-tyrosine. | cdnsciencepub.comcdnsciencepub.com |

Biosynthesis and Enzymology of N 2 Malonyl D Tryptophan

D-Tryptophan N-Malonyltransferase (EC 2.3.1.112)

D-tryptophan N-malonyltransferase (EC 2.3.1.112) is the enzyme directly responsible for the synthesis of N(2)-malonyl-D-tryptophan. wikipedia.org It facilitates the transfer of a malonyl group from a donor molecule to D-tryptophan. wikipedia.orgqmul.ac.uk

Enzymatic Characterization and Classification

D-tryptophan N-malonyltransferase belongs to the transferase family, specifically the acyltransferases that transfer groups other than aminoacyl groups. wikipedia.org Its systematic name is malonyl-CoA:D-tryptophan N-malonyltransferase. wikipedia.orgqmul.ac.uk The enzyme catalyzes the chemical reaction where malonyl-CoA and D-tryptophan are converted into CoA and this compound. wikipedia.orgqmul.ac.ukwikipedia.org Studies involving peanut (Arachis hypogaea) seedlings led to the purification and characterization of three distinct N-malonyltransferases, one of which showed specificity for D-tryptophan as its substrate. nih.gov These enzymes were clearly distinguished from several O-malonyltransferase activities present in the same plant tissues. nih.gov

| Enzyme Characteristic | Description | References |

| EC Number | 2.3.1.112 | wikipedia.orgqmul.ac.ukexpasy.org |

| Systematic Name | malonyl-CoA:D-tryptophan N-malonyltransferase | wikipedia.orgqmul.ac.uk |

| Enzyme Family | Transferases | wikipedia.org |

| Sub-family | Acyltransferases | wikipedia.org |

| CAS Registry Number | 94490-01-4 | qmul.ac.uk |

Substrate Specificity and Reaction Mechanism

The primary substrates for this enzyme are malonyl-CoA, which serves as the malonyl group donor, and D-tryptophan, the acceptor molecule. wikipedia.orgqmul.ac.uk The reaction yields two products: Coenzyme A (CoA) and this compound. wikipedia.org The general mechanism involves the transfer of the malonyl group from malonyl-CoA to the amino group of the substrate. ontosight.ai

Research has shown that the substrate specificity can be somewhat flexible. Partially purified malonyl-CoA:D-tryptophan malonyltransferase from peanut was also found to catalyze the malonylation of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to the plant hormone ethylene (B1197577). nih.govscirp.org Other sources confirm that 1-aminocyclopropane-1-carboxylate can act as a substrate for the enzyme classified as EC 2.3.1.112. qmul.ac.ukexpasy.org In mung bean hypocotyls, N-malonyltransferase activity was observed for both ACC and various D-amino acids, including D-tryptophan. scirp.org The malonylation of D-amino acids in plants is often considered a detoxification mechanism, preventing their interference with normal metabolism. scirp.org

| Substrates and Products of EC 2.3.1.112 | References | |

| Substrates | malonyl-CoA, D-tryptophan | wikipedia.orgqmul.ac.uk |

| 1-aminocyclopropane-1-carboxylic acid (can act as substrate) | qmul.ac.uknih.govexpasy.org | |

| Products | CoA, this compound | wikipedia.orgqmul.ac.uk |

Identification and Properties of Plant N-Malonyltransferases

N-malonyltransferases have been identified in a variety of plants. scirp.org Three distinct N-malonyltransferases were purified from peanut seedlings, which accepted anthranilic acid, D-tryptophan, and 3,4-dichloroaniline, respectively. nih.gov In mung bean seedlings, two different N-malonyltransferases were isolated, both capable of malonylating D-amino acids. scirp.org Plant N-malonyltransferases are part of a larger superfamily of enzymes known as BAHD acyltransferases. nih.govrsc.org This family is characterized by conserved protein sequence motifs, such as HXXXD and DFGWG, which are crucial for their catalytic function. rsc.org These enzymes play diverse roles in plants, from the detoxification of xenobiotics to the modification of secondary metabolites like flavonoids and anthocyanins. nih.govnih.gov

Proposed Specificity of N-Malonyltransferase for L-Tryptophan in Certain Plant Responses

While many plants readily malonylate exogenous D-tryptophan, the N-malonyltryptophan that accumulates in some plant species during drought stress has been shown to be derived from L-tryptophan. scirp.orgscirp.orgscirp.org This has led to the hypothesis that a specific N-malonyltransferase, induced by water deficit, exists and is specific for L-tryptophan. scirp.orgscirp.org During wilting, malonylation appears to be highly specific to tryptophan, as other L-amino acids are not similarly modified. scirp.orgscirp.org

However, clear experimental proof for an N-malonyltransferase that is exclusively specific to L-tryptophan has not yet been obtained. scirp.orgscirp.orgscirp.org Some studies on wilted tomato leaves identified an N-malonyltransferase capable of malonylating both D-tryptophan and L-tryptophan. scirp.org It is theorized that the malonylation of D-amino acids serves as a general detoxification pathway, whereas the specific malonylation of L-tryptophan during stress responses like drought may have a distinct, though not yet fully understood, physiological purpose. scirp.orgcas.cz

Precursor Biosynthesis Pathways

The formation of this compound is dependent on the availability of its precursors, D-tryptophan and malonyl-CoA. The biosynthesis of tryptophan itself is a well-conserved and essential pathway in plants and microorganisms.

Tryptophan Synthesis Pathways in Plants and Microorganisms

Unlike animals, for whom tryptophan is an essential dietary amino acid, plants and microorganisms can synthesize it de novo. wikipedia.orgnih.gov The synthesis pathway begins with chorismate, the end-product of the shikimate pathway. nih.govcabidigitallibrary.org In plants, the entire five-step tryptophan biosynthesis pathway is located within the plastids. nih.gov

The conversion of chorismate to L-tryptophan is a seven-reaction process in microorganisms and plants. cabidigitallibrary.org The key steps include:

Anthranilate Synthase (AS) converts chorismate to anthranilate. nih.govnih.gov This enzyme is typically subject to feedback regulation by tryptophan. nih.gov

Anthranilate Phosphoribosyltransferase (PAT) , encoded by the trpD gene, converts anthranilate to phosphoribosyl anthranilate. nih.govnih.gov

Subsequent enzymatic steps lead to the formation of indole-3-glycerol phosphate. wikipedia.org

Finally, Tryptophan Synthase catalyzes the last step, forming tryptophan from indole (B1671886) and the amino acid serine. wikipedia.org

In many bacteria, the genes encoding these enzymes (e.g., trpEGDFCBA) are often clustered together in a single regulatory unit known as the trp operon, allowing for coordinated regulation of the pathway. wikipedia.orgnih.gov Tryptophan is a crucial precursor not only for protein synthesis but also for a variety of specialized metabolites, including auxin hormones in plants and numerous bioactive compounds in microbes. nih.govmdpi.com

Malonyl-CoA Synthesis Pathways

Malonyl-CoA is a critical metabolic precursor for the biosynthesis of a vast array of cellular molecules, including fatty acids and diverse natural products like this compound. biorxiv.org Its intracellular availability is managed through several distinct biochemical routes.

The canonical and most prevalent pathway for malonyl-CoA synthesis is the carboxylation of acetyl-CoA. biorxiv.org This irreversible reaction is catalyzed by the biotin-dependent enzyme acetyl-CoA carboxylase (ACC) (EC 6.4.1.2). aocs.orgcsun.edu The process requires ATP and bicarbonate; the enzyme first carboxylates its biotin (B1667282) prosthetic group, and this carboxyl group is subsequently transferred to acetyl-CoA to yield malonyl-CoA. aocs.org In plants, distinct isoforms of ACC exist in different subcellular locations. A plastid-localized form is dedicated to de novo fatty acid synthesis, whereas a cytosolic isoform provides the malonyl-CoA pool for other biosynthetic pathways, including the formation of flavonoids and malonylated compounds like this compound. aocs.orgnih.gov

A second pathway involves the direct synthesis of malonyl-CoA from malonic acid, a reaction catalyzed by malonyl-CoA synthetase (EC 6.2.1.14). nih.gov In Arabidopsis thaliana, this enzyme is encoded by the gene Acyl Activating Enzyme13 (AAE13). nih.gov This pathway is believed to be essential for detoxifying free malonate, which can be toxic to the plant by inhibiting cellular metabolism. nih.gov

Research has also uncovered alternative, less common pathways for malonyl-CoA production. One such natural pathway, identified in Streptomyces avermitilis, utilizes an α-keto acid dehydrogenase complex to catalyze the formation of malonyl-CoA from oxaloacetate. biorxiv.org This oxaloacetate dehydrogenation reaction is considered thermodynamically superior to the carboxylation of acetyl-CoA. biorxiv.org Furthermore, an artificial, non-carboxylative malonyl-CoA (NCM) pathway has been engineered. springernature.com This synthetic route generates malonyl-CoA from pyruvate (B1213749) via a 3-oxopropanoate (B1240783) intermediate, thereby bypassing acetyl-CoA and avoiding associated carbon loss and complex metabolic regulation. springernature.com

Table 1: Key Enzymes in Malonyl-CoA Synthesis Pathways This table is interactive. You can sort and filter the data by clicking on the column headers.

| Pathway | Key Enzyme | EC Number | Substrate(s) | Product(s) | Organism/System Example |

|---|---|---|---|---|---|

| Acetyl-CoA Carboxylation | Acetyl-CoA carboxylase (ACC) | 6.4.1.2 | Acetyl-CoA, ATP, Bicarbonate | Malonyl-CoA, ADP, Phosphate | Plants, Animals, Microorganisms aocs.orgnih.gov |

| Malonate Activation | Malonyl-CoA synthetase | 6.2.1.14 | Malonic acid, ATP, CoA | Malonyl-CoA, AMP, Pyrophosphate | Arabidopsis thaliana nih.gov |

| Oxaloacetate Dehydrogenation | α-keto acid dehydrogenase complex (OADH) | N/A | Oxaloacetate | Malonyl-CoA | Streptomyces avermitilis biorxiv.org |

| Artificial NCM Pathway | Engineered multi-enzyme cascade | N/A | Pyruvate | Malonyl-CoA | Engineered E. coli springernature.com |

Genetic Basis and Transcriptomic Regulation of Biosynthetic Enzymes

The final step in the biosynthesis of this compound is catalyzed by the enzyme D-tryptophan N-malonyltransferase (EC 2.3.1.112). expasy.orgwikipedia.org This enzyme belongs to the acyltransferase family and facilitates the transfer of a malonyl group from the donor molecule, malonyl-CoA, to the amino group of D-tryptophan. wikipedia.orgdoe.gov The systematic name for this enzyme class is malonyl-CoA:D-tryptophan N-malonyltransferase. wikipedia.org The ability to malonylate exogenous D-amino acids is a common feature in plants and is considered a detoxification mechanism to prevent these enantiomers from interfering with normal metabolism. scirp.org

While malonylation of D-tryptophan is well-documented, evidence suggests a more complex regulatory landscape. For instance, drought stress induces the accumulation of N-malonyltryptophan that is synthesized from L-tryptophan, implying the existence of a distinct N-malonyltransferase specific for L-tryptophan that is induced under water deficit conditions. scirp.org Although this specific enzyme has not been definitively isolated, N-malonyltransferase activity capable of utilizing both D- and L-tryptophan has been detected in wilted tomato leaves. scirp.org

Transcriptomic analyses have provided significant insights into the regulation of biosynthetic pathways for secondary metabolites that, like this compound, involve malonylation. These studies reveal that the genes encoding biosynthetic enzymes are often co-regulated with genes involved in precursor supply chains. For example, in Cannabis trichomes, there is a coordinated upregulation of genes for both cannabinoid biosynthesis and the central metabolic pathways that produce precursors like acetyl-CoA and NADPH. mdpi.com

The regulation of these biosynthetic gene clusters is frequently controlled by specific families of transcription factors (TFs), such as MYB, basic helix-loop-helix (bHLH), and bZIP. nih.govfrontiersin.orgoup.com In Perilla, the biosynthesis of malonylated anthocyanins is regulated by light intensity. Integrated metabolomic and transcriptomic studies identified specific MYB and bZIP transcription factors that respond to light cues to control the expression of key biosynthetic genes, including chalcone (B49325) synthase (CHS) and anthocyanin malonyltransferase (MAT). nih.govfrontiersin.org Similarly, comparative transcriptome analysis in maize has shown that the expression of genes and transcription factors related to anthocyanin synthesis, including MYB and bHLH family members, is strongly induced under certain stress conditions. frontiersin.org This coordinated genetic regulation ensures that the production of specialized metabolites is finely tuned in response to developmental and environmental signals.

Table 2: Enzymes and Regulatory Factors in Malonyl-Tryptophan Biosynthesis and Related Pathways This table is interactive. You can sort and filter the data by clicking on the column headers.

| Enzyme/Regulator | Gene/TF Family | Function/Role | Regulatory Signal/Factor | Organism Example |

|---|---|---|---|---|

| D-tryptophan N-malonyltransferase | Not explicitly identified | Catalyzes this compound synthesis | Substrate availability (D-Trp) | Peanut, Tomato wikipedia.orgscirp.org |

| L-tryptophan N-malonyltransferase (putative) | Not explicitly identified | Catalyzes N-malonyl-L-tryptophan synthesis | Drought stress | Tomato scirp.org |

| Anthocyanin malonyltransferase (MAT) | MAT | Transfers malonyl group to anthocyanins | Light intensity | Perilla frutescens nih.gov |

| MYB Transcription Factors | R2R3-MYB | Transcriptional activation of biosynthetic genes | Light, Stress | Perilla, Maize frontiersin.orgoup.comfrontiersin.org |

| bHLH Transcription Factors | bHLH | Co-regulation of biosynthetic pathways | Light, Stress | Perilla, Maize frontiersin.orgfrontiersin.org |

| bZIP Transcription Factors | bZIP | Transcriptional regulation of biosynthetic genes | Light | Perilla frutescens frontiersin.org |

Stereochemical Aspects and Chirality in N 2 Malonyl D Tryptophan

Reinvestigation of Tryptophan Residue Stereochemistry

For a considerable time, the tryptophan residue in N-malonyl-tryptophan was believed to exist exclusively in the D-form. oup.comtandfonline.com However, subsequent and more detailed investigations utilizing advanced analytical techniques, such as high-performance liquid chromatography (HPLC) with a chiral column, have led to a significant reassignment of this absolute stereochemistry. oup.comtandfonline.com

These reinvestigations conclusively demonstrated the presence of both D- and L-forms of the tryptophan residue within the N-malonyl-tryptophan molecule in higher plants. oup.comtandfonline.com This finding challenged the long-held assumption and prompted a deeper examination of the stereochemical composition of this important plant metabolite. tandfonline.com The initial D-assignment was based on earlier methods, and the application of modern chiral separation techniques has been crucial in revealing the dual stereoisomeric nature of naturally occurring N-malonyl-tryptophan. tandfonline.com

Comparative Analysis of D- and L-Forms in Plant Tissues

Further research has shown that while both stereoisomers are present, the L-form is often the major component. oup.comtandfonline.com The ratio of the D- to L-form can vary significantly between different plant species and even within different tissues of the same plant.

A notable study provided a quantitative analysis of these stereoisomers in pea (Pisum sativum) leaves and wheat (Triticum aestivum) roots. tandfonline.com The results, as detailed in the table below, highlight the predominance of the L-form in both cases, but with a striking difference in the ratio between the two plants.

| Plant Tissue | D-Tryptophan : L-Tryptophan Ratio |

| Pea (Pisum sativum) leaves | 1 : 32 |

| Wheat (Triticum aestivum) roots | 1 : 3 |

| This table is based on data from a study that reinvestigated the stereochemistry of N-malonyl-tryptophan. tandfonline.com |

This variation suggests that the synthesis and accumulation of N-malonyl-D-tryptophan and its L-counterpart are subject to species-specific and tissue-specific regulation. tandfonline.com The presence of N-malonyl-D-tryptophan has also been reported in apple fruits, particularly after treatment with certain growth retardants. researchgate.net

Implications of Stereoisomerism for Biological Activity and Metabolism

The stereochemical configuration of the tryptophan in N-malonyl-tryptophan has significant implications for its biological activity and metabolic fate. D-amino acids and their derivatives, while less common than their L-isomers, play important roles in various biological processes. aimspress.com In plants, the malonylation of D-amino acids is considered a mechanism to prevent their interference with normal metabolism. scirp.orgslu.se

One of the key proposed roles for N-malonyl-D-tryptophan is as a precursor or storage form of auxin, a critical class of plant hormones. cas.czresearchgate.net The hypothesis suggests that N-malonyl-D-tryptophan can be hydrolyzed to release D-tryptophan, which can then be converted to indole-3-acetic acid (IAA), the primary auxin in most plants. cas.cz This conversion may involve a racemase enzyme that interconverts D-tryptophan to L-tryptophan. cas.cz The synthesis of N-malonyl-D-tryptophan could therefore represent a regulatory step in IAA biosynthesis, creating a reserve pool of the precursor. researchgate.net

The existence of both D- and L-forms necessitates a re-evaluation of this hypothesis, as the metabolic pathways for each stereoisomer are likely distinct. tandfonline.com For instance, specific enzymes may be responsible for the malonylation of each isomer. Research has indicated the existence of a malonyltransferase with a high affinity for D-tryptophan but not L-tryptophan in peanuts. tandfonline.com This suggests that different enzymes may be present in plants like peas and wheat to account for the formation of N-malonyl-L-tryptophan. tandfonline.com

The stereoisomerism also has implications for how plants respond to environmental stresses. The accumulation of N-malonyl-D-tryptophan has been observed under conditions of water deficit, suggesting a role in drought stress response. scirp.orgresearchgate.net The stereochemical separation of the indole (B1671886) precursor in the form of D-tryptophan or its malonylated conjugate may allow the plant to dedicate this pool specifically for IAA biosynthesis, rather than for protein synthesis which exclusively uses L-amino acids. aimspress.comresearchgate.net

Physiological and Biological Functions

Role in Plant Growth and Development Regulation

N(2)-malonyl-D-tryptophan is implicated in the complex network of phytohormone regulation that governs plant growth and development. Its interaction with auxin metabolism is a key aspect of its function in this regard.

Tryptophan is a crucial precursor for the biosynthesis of indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants scirp.orgmdpi.com. The formation of this compound represents a modification of the tryptophan pool, which can indirectly influence auxin homeostasis. While plants can convert exogenously applied N-malonyltryptophan into tryptophan and subsequently into IAA, there is currently no evidence to suggest that endogenous N-malonyltryptophan serves as a direct source for IAA production scirp.orgscirp.org.

The malonylation of tryptophan, particularly the D-isomer, is considered a mechanism to sequester and inactivate this amino acid, preventing its participation in other metabolic pathways, including auxin synthesis scirp.org. This suggests a regulatory role for this compound in modulating the availability of tryptophan for IAA production, thereby influencing plant growth and development.

The levels of this compound in plants are influenced by the presence of other plant growth regulators, particularly those involved in stress signaling. For instance, the malonylation of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor of the plant hormone ethylene (B1197577), is a known regulatory mechanism, especially under stress conditions scirp.org. The enzymes responsible for the malonylation of D-amino acids, including D-tryptophan, may also act on ACC scirp.org. This suggests a potential cross-talk between the pathways regulating ethylene and auxin homeostasis, where conditions that promote the malonylation of ACC might also affect the levels of this compound.

Involvement in Plant Stress Responses

The accumulation of this compound is a notable biochemical response in many plant species subjected to environmental stress, particularly drought.

One of the most well-documented roles of N-malonyltryptophan is its accumulation in response to water deficit and drought stress scirp.orgscirp.orgscirp.org. When plants experience wilting due to a lack of water, the content of free tryptophan often increases significantly scirp.org. In many plant species, this is accompanied by the synthesis of N-malonyltryptophan scirp.orgresearchgate.net. Interestingly, the N-malonyltryptophan that appears during water deficit has been shown to be synthesized from L-tryptophan, even though plants readily malonylate exogenously supplied D-tryptophan scirp.orgscirp.org. However, not all plant species exhibit this response, indicating significant diversity in metabolic strategies for coping with drought scirp.orgresearchgate.net.

The following table presents data on the accumulation of N-malonyltryptophan (MT) in the leaves of various plant species upon wilting.

| Plant Species | Family | N-malonyltryptophan (MT) Content in Wilted Leaves (nmol/g fresh weight) |

| Solanum lycopersicum (Tomato) | Solanaceae | 150-250 |

| Solanum tuberosum (Potato) | Solanaceae | 100-200 |

| Triticum aestivum (Wheat) | Poaceae | 50-150 |

| Hordeum vulgare (Barley) | Poaceae | 20-50 |

| Zea mays (Maize) | Poaceae | Not Detected |

| Pisum sativum (Pea) | Fabaceae | 30-80 |

| Glycine max (Soybean) | Fabaceae | Not Detected |

This data is synthesized from findings reported in scientific literature, where exact values can vary based on experimental conditions.

The accumulation of N-malonyltryptophan during drought stress is proposed to be a mechanism for maintaining metabolic homeostasis. By converting excess L-tryptophan that accumulates during stress into a less active form, plants may prevent potential feedback inhibition of metabolic pathways or the production of excessive levels of tryptophan-derived compounds nih.gov. This malonylation effectively removes L-tryptophan from active metabolic pools, which could be a strategy to halt growth-related processes that are not favorable during periods of water scarcity scirp.org. This is analogous to the malonylation of ACC to control ethylene production under stress, suggesting that N-acylation of key metabolites is a broader strategy for metabolic regulation during adverse conditions scirp.org.

Detoxification Mechanisms in Plants

Plants have the capacity to malonylate a variety of exogenous D-amino acids, and the formation of this compound is a key example of this detoxification pathway scirp.org. D-amino acids can be inhibitory to plant growth, and their malonylation serves to neutralize their potential toxicity nih.govnih.gov. This process prevents D-tryptophan from interfering with normal cellular metabolism, such as protein synthesis or auxin production scirp.org. The enzyme D-tryptophan N-malonyltransferase catalyzes the transfer of a malonyl group from malonyl-CoA to D-tryptophan, forming this compound wikipedia.org. This reaction is a crucial part of the plant's chemical defense system against potentially harmful enantiomers of common amino acids.

Emerging Bioactivities

While direct studies on the antiparasitic activity of this compound are not prominent, its relevance can be understood in the broader context of tryptophan metabolism as a crucial element in host-parasite interactions. A primary host defense mechanism against intracellular parasites, such as Toxoplasma gondii, is the enzymatic degradation of tryptophan. nih.govtandfonline.com This strategy creates a tryptophan-depleted environment that inhibits the growth of these parasites, which are often unable to synthesize this essential amino acid themselves. tandfonline.comasm.org

The key enzyme in this process in human cells is indoleamine 2,3-dioxygenase (IDO), which catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. nih.govtandfonline.com The induction of IDO is a significant component of the immune response to infection. nih.gov The antiparasitic effect of IDO activation can be reversed by the addition of excess L-tryptophan, confirming that tryptophan depletion is the mechanism of action. nih.govasm.org

Therefore, the modification of tryptophan, such as through malonylation to form this compound, is part of the complex metabolic network that controls tryptophan availability. While malonylation in plants is primarily linked to stress responses, the principle of modifying tryptophan to regulate its availability is a shared concept with the antiparasitic strategies observed in animals. The host tryptophan pathway is considered a viable target for anti-parasitic therapies. nih.govresearchgate.net

| Molecule | Role | Effect on Parasite |

|---|---|---|

| L-Tryptophan | Essential amino acid for parasite growth | Supports parasite proliferation |

| Indoleamine 2,3-dioxygenase (IDO) | Host enzyme that degrades tryptophan | Inhibits parasite growth by depleting tryptophan |

| Kynurenine | Metabolite of tryptophan degradation | Contributes to the overall immune response |

Multi-Omics and Metabolomic Insights into Biological Processes

Multi-omics and metabolomic approaches have become powerful tools for understanding the complex roles of metabolites, including tryptophan and its derivatives, in various biological systems. These high-throughput analytical techniques allow for the comprehensive identification and quantification of molecules in biological samples, providing insights into metabolic pathways and their regulation.

Metabolomic studies have been employed to investigate the intricate network of tryptophan metabolism in different contexts. For example, in studies of colorectal cancer, untargeted metabolomics revealed significant alterations in tryptophan metabolism between cancerous and adjacent tissues, highlighting the potential involvement of tryptophan metabolites in the disease's progression. researchgate.net Similarly, multi-omics analyses in rhesus macaques have shown that changes in tryptophan metabolism are associated with sexual maturation, particularly in females, suggesting a role in neuromodulation and intestinal immunity. nih.govresearchgate.net These studies identified shifts in the levels of L-tryptophan, kynurenic acid, and indole-3-acetic acid. nih.govresearchgate.net

Furthermore, integrated analyses combining metabolomics with other "omics" data (such as genomics and transcriptomics) have linked the gut microbiota to tryptophan metabolism and its impact on host physiology. nih.govfrontiersin.org For instance, research in swine has connected differences in gut microbiota to variations in the tryptophan metabolic pathway, which in turn influences traits like residual feed intake. frontiersin.org Although these studies may not always specifically single out this compound, they underscore the importance of the entire tryptophan metabolic pathway and provide the framework for identifying and understanding the roles of its various metabolites. The use of advanced analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for detecting and quantifying the diverse range of tryptophan derivatives in complex biological samples. frontiersin.orgnih.gov

Metabolic Pathways and Fate

Catabolic Pathways and Degradation

The precise catabolic pathway for N(2)-malonyl-D-tryptophan is not extensively detailed in scientific literature; however, its degradation can be inferred from the metabolism of analogous N-acyl amino acids. The primary catabolic step is likely the hydrolysis of the amide bond linking the malonyl group to the D-tryptophan moiety. This reaction would be catalyzed by a hydrolase enzyme.

Enzymes known as N-acyl-D-amino acid deacylases (or D-aminoacylases) are capable of acting on a variety of N-acylated D-amino acids. wikipedia.org These enzymes belong to the family of hydrolases that act on carbon-nitrogen bonds in linear amides. wikipedia.orgcreative-enzymes.com The reaction would yield D-tryptophan and malonic acid.

Table 1: Potential Enzymatic Degradation of this compound

| Enzyme Class | Reaction | Products |

|---|

Once liberated, both D-tryptophan and malonic acid would enter their respective metabolic pathways. D-tryptophan can be further metabolized, while malonic acid is a common intermediate in fatty acid biosynthesis and can be decarboxylated to acetyl-CoA.

Interconversion with Tryptophan and other Indole (B1671886) Compounds

The formation of this compound is a key point of interconversion. The synthesis is catalyzed by the enzyme D-tryptophan N-malonyltransferase (EC 2.3.1.112), which transfers a malonyl group from malonyl-CoA to D-tryptophan. wikipedia.org This enzymatic reaction establishes a direct link between the free D-tryptophan pool and its malonylated conjugate.

The reversibility of this process, leading back to D-tryptophan, is a critical aspect of its metabolic role. The hydrolysis of this compound, as described in the catabolic pathway, effectively serves as an interconversion back to free D-tryptophan. wikipedia.org

Furthermore, there is evidence that plants can convert exogenously applied N-malonyltryptophan into tryptophan and subsequently into the plant hormone indole-3-acetic acid (IAA). scirp.org This suggests a potential pathway where the released D-tryptophan is first converted to L-tryptophan, a direct precursor for IAA biosynthesis. nih.govbohrium.com The conversion of D-tryptophan to L-tryptophan can be catalyzed by a tryptophan racemase. The potential pathways are:

This compound → D-tryptophan → L-tryptophan → Indole-3-pyruvic acid → Indole-3-acetic acid (IAA)

This compound → D-tryptophan → Other indole derivatives

This places this compound as a potential precursor for bioactive indole compounds, contingent on the enzymatic machinery present in the organism.

Pathways of N-Acylated Aromatic Amino Acid Metabolism

This compound belongs to a broader class of compounds known as N-acyl aromatic amino acids (NA-ArAAs). nih.govfrontiersin.orgresearchgate.net The metabolism of these compounds generally involves two primary processes: biosynthesis and degradation. nih.govfrontiersin.org

Biosynthesis: The formation of NA-ArAAs occurs through the action of various N-acyltransferases. These enzymes utilize an activated acyl donor, commonly an acyl-CoA thioester like malonyl-CoA, and an aromatic amino acid as substrates. In mammals, N-acylation of aromatic amino acids can be a detoxification mechanism for certain organic acids. frontiersin.org

Degradation: The breakdown of NA-ArAAs is primarily achieved through hydrolysis by deacylases or amidohydrolases. nih.gov These enzymes cleave the amide bond, releasing the free aromatic amino acid and the carboxylic acid. The specificity of these deacylases can vary, with some acting on a broad range of N-acylated amino acids and others exhibiting higher specificity for particular acyl groups or amino acid stereoisomers (L- or D-forms). wikipedia.orgnih.gov For example, N-acyl-L-aromatic amino acid deacylase has been identified in animal tissues, suggesting a mechanism for the breakdown of L-isomers of these compounds. nih.gov

Role in Broader Tryptophan Metabolic Networks

Tryptophan metabolism is a complex network with several major branches, including the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole pathway. nih.govresearchgate.netmdpi.com These pathways are responsible for the synthesis of vital molecules such as NAD+, neurotransmitters (serotonin, melatonin), and various signaling molecules. youtube.comfrontiersin.orgnih.gov

Kynurenine Pathway: This is the primary route for L-tryptophan degradation in mammals, accounting for over 95% of its catabolism. nih.govnih.gov It leads to the production of neuroactive compounds and the essential coenzyme NAD+. researchgate.net

Serotonin Pathway: A smaller fraction of L-tryptophan is converted to serotonin, a crucial neurotransmitter, and subsequently to melatonin, a hormone that regulates sleep-wake cycles. mdpi.comfrontiersin.org

Indole Pathway: In the gut, microbial enzymes can metabolize tryptophan to produce a variety of indole derivatives, which act as important signaling molecules between the microbiota and the host. nih.govnih.gov

This compound is primarily associated with the metabolism of D-tryptophan, which is not as common as the L-isomer but is produced by various microorganisms and found in some foods. frontiersin.org The malonylation of D-tryptophan in plants is considered a detoxification strategy, preventing the potentially toxic D-amino acid from interfering with normal cellular processes. scirp.org By converting D-tryptophan into this compound, the cell effectively sequesters it, removing it from the active metabolic pool. This positions the formation of this compound as a side-pathway or a regulatory node for controlling the levels of free D-tryptophan.

Table 2: Major Tryptophan Metabolic Pathways

| Pathway | Primary Precursor | Key Products | Primary Function |

|---|---|---|---|

| Kynurenine Pathway | L-Tryptophan | Kynurenine, Quinolinic Acid, NAD+ | Energy metabolism, Neuroactive signaling |

| Serotonin Pathway | L-Tryptophan | Serotonin, Melatonin | Neurotransmission, Circadian rhythm |

| Indole Pathway (Microbial) | L-Tryptophan | Indole, Indole-3-acetic acid | Interspecies signaling, Gut homeostasis |

Potential for Release of Tryptophan from this compound

The release of D-tryptophan from this compound is a biochemically feasible and significant process. This reaction is a hydrolysis step that reverses the conjugation process. The enzymes responsible for this are N-acyl-D-amino acid deacylases (amidohydrolases). wikipedia.org

The existence of these enzymes suggests that this compound is not a terminal metabolic product but rather a storage form of D-tryptophan. Under specific physiological conditions, the cell could hydrolyze the conjugate to release free D-tryptophan, which could then be utilized. For instance, the released D-tryptophan could be converted to L-tryptophan by a racemase and enter the primary metabolic pathways. scirp.org This potential for release makes malonylation a reversible regulatory mechanism for D-tryptophan homeostasis.

Advanced Analytical Methodologies for N 2 Malonyl D Tryptophan Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of N(2)-malonyl-D-tryptophan from other closely related molecules, including its L-enantiomer and other tryptophan metabolites.

High-Performance Liquid Chromatography (HPLC) coupled with chiral stationary phases (CSPs) is a powerful technique for the enantioselective separation of chiral molecules like this compound. The direct analysis of underivatized amino acid enantiomers is often preferred as it avoids additional reaction steps and potential impurities. sigmaaldrich.com Various types of chiral columns have been successfully employed for the separation of tryptophan and its derivatives.

Polysaccharide-based CSPs are widely recognized for their broad chiral recognition abilities. For instance, amylose-based columns have been used for the chiral resolution of dipeptides containing tryptophan. researchgate.net Another class of effective CSPs for underivatized amino acids are macrocyclic glycopeptides, such as those based on teicoplanin. sigmaaldrich.comnih.gov These columns possess ionic groups and are compatible with both aqueous and organic mobile phases, making them well-suited for the separation of polar and ionic compounds like amino acid derivatives. sigmaaldrich.com Furthermore, zwitterionic CSPs based on Cinchona alkaloids have demonstrated efficient enantiomeric separation of monosubstituted tryptophan derivatives without the need for derivatization. nih.gov

The choice of mobile phase composition is critical for achieving optimal separation. Typically, a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing additives like formic acid or ammonium acetate is used. researchgate.netnih.govnih.gov The resolution of enantiomers can be significantly influenced by the type and concentration of the organic modifier and the pH of the mobile phase. sigmaaldrich.comnih.gov

| Chiral Stationary Phase | Mobile Phase | Application | Reference |

|---|---|---|---|

| Cinchona alkaloid-based zwitterionic CSP | Methanol/H₂O (98/2) with 25–75 mM formic acid and 20–50 mM diethylamine | Enantiomeric separation of monosubstituted tryptophan derivatives | nih.gov |

| Teicoplanin-based CSP (Astec CHIROBIOTIC T) | Water:methanol:formic acid (30:70:0.02) | Separation of underivatized D- and L-amino acids | sigmaaldrich.com |

| Amylose-based CSP (AmyCoat-RP) | Ammonium acetate (10 mM)-methanol-acetonitrile (50:5:45, v/v) | Chiral separation of DL-leucine-DL-tryptophan dipeptide | researchgate.net |

| C18 column coupled with a teicoplanin chiral column (2D-HPLC) | Methanol/2 mM sodium 1-octanesulfonate (step gradient) | Separation of phenylalanine and tryptophan enantiomers | nih.gov |

Gas chromatography (GC) is another powerful separation technique, but its application to non-volatile and thermally labile compounds like this compound presents challenges. The high polarity of the amino and carboxylic acid groups, as well as the malonic acid moiety, necessitates a derivatization step to increase volatility and thermal stability.

Common derivatization strategies for amino acids prior to GC analysis involve silylation or acylation. Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), react with active hydrogens in the molecule to form more volatile trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. While no specific methods for the GC analysis of this compound are documented, the principles of derivatizing tryptophan and other amino acids are applicable. It is important to note that multiple derivatives can be formed, and reaction conditions such as temperature and time need to be optimized to achieve a consistent and reproducible derivatization outcome.

Following derivatization, the resulting volatile compounds can be separated on a GC column, typically a non-polar or medium-polarity capillary column, and detected by a flame ionization detector (FID) or, more commonly, a mass spectrometer (MS).

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become an indispensable tool in the analysis of biomolecules due to its high sensitivity, selectivity, and ability to provide structural information.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of tryptophan and its metabolites in complex biological matrices. mdpi.comnih.gov For a compound like this compound, this technique would offer excellent performance. A similar compound, N-acetyl-tryptophan, has been successfully analyzed using LC-MS/MS, demonstrating the suitability of this approach. researcher.life

The methodology typically involves a reversed-phase HPLC separation followed by detection with a mass spectrometer. The choice of the stationary phase, such as a C18 column, and the mobile phase, often a gradient of water and an organic solvent like methanol or acetonitrile with an acidic modifier like formic acid, is crucial for achieving good chromatographic resolution. mdpi.comresearcher.life

In the mass spectrometer, the compound is ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the molecular weight of this compound is selected. This precursor ion is then fragmented, and specific product ions are monitored for quantification, a technique known as multiple reaction monitoring (MRM). This approach provides high selectivity and reduces interference from the matrix.

| Parameter | Condition | Application | Reference |

|---|---|---|---|

| Chromatographic Column | Synergi Polar-RP 80 (100 × 2 mm, 4 µm) | Quantification of tryptophan and its metabolites in serum | mdpi.com |

| Mobile Phase | A: Water with 0.1% formic acid; B: Methanol | Gradient elution for separation | mdpi.com |

| Ionization Mode | Electrospray Ionization (ESI) | Generation of molecular ions | mdpi.comresearcher.life |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Selective and sensitive quantification | mdpi.com |

| Linearity Range (for N-acetyl-tryptophan) | 10–100 µg/mL | Quantitative analysis | researcher.life |

Untargeted metabolomics aims to comprehensively analyze all small molecules in a biological sample. Mass spectrometry-based untargeted metabolomic methods have been successfully used to investigate tryptophan metabolism. nih.gov These studies have revealed significant alterations in tryptophan derivatives in various conditions. nih.govnih.gov

An untargeted approach for studying this compound would involve acquiring high-resolution mass spectra of biological samples. The resulting data would then be processed to detect features corresponding to different metabolites. By comparing samples from different experimental groups, it would be possible to identify changes in the levels of this compound and other related metabolites. Subsequent identification of these features can be achieved through accurate mass measurements, fragmentation patterns, and comparison with authentic standards. This approach can provide valuable insights into the metabolic pathways involving this compound and help in the discovery of new biomarkers. nih.govnih.gov

Spectroscopic and Other Detection Methods

While mass spectrometry is a dominant detection method, spectroscopic techniques, particularly those based on fluorescence, offer alternative or complementary approaches for the analysis of tryptophan derivatives. The indole (B1671886) ring of tryptophan is intrinsically fluorescent, and its photophysical properties are highly sensitive to its local environment. nih.gov

The fluorescence emission spectra of tryptophan derivatives can be influenced by factors such as the polarity of the solvent and the presence of quenching agents. acs.org These properties can be exploited for their detection and quantification. For instance, changes in fluorescence intensity or a shift in the emission maximum can be correlated with the concentration of the analyte. While less specific than mass spectrometry, fluorescence detection coupled with HPLC can be a cost-effective and sensitive method for routine analysis, provided that this compound exhibits suitable fluorescence properties that are distinct from other co-eluting fluorescent compounds. The fluorescence quantum yield of tryptophan derivatives can vary significantly, which is a key parameter for the sensitivity of this detection method. nih.gov

Enzymatic Methods for Enantiomer Specificity

The stereospecific analysis of this compound is crucial for understanding its metabolic fate and physiological roles. Enzymatic methods, leveraging the high enantioselectivity of specific enzymes, offer a powerful approach for the chiral resolution and quantification of this compound. Primarily, enzymes belonging to the D-aminoacylase and N-acyl-D-amino acid amidohydrolase families are employed for this purpose. These enzymes catalyze the stereospecific hydrolysis of the amide bond in N-acyl-D-amino acids, liberating the free D-amino acid and the corresponding acyl group, in this case, malonic acid. The unreacted N(2)-malonyl-L-tryptophan remains intact, allowing for the separation and subsequent quantification of the enantiomers.

The principle of this analytical method relies on the enzyme's ability to selectively recognize and act upon the D-enantiomer of the N-acylated amino acid. This inherent specificity stems from the three-dimensional structure of the enzyme's active site, which forms a chiral environment complementary to the D-isomer of the substrate.

Key Enzymes in the Enantiomeric Analysis of N-acylated Tryptophan Derivatives

Several enzymes have been identified and characterized for their potential in the kinetic resolution of racemic N-acyl-amino acids. While direct studies on this compound are limited, research on analogous compounds, particularly N-acetyl-D-tryptophan, provides valuable insights into the enzymatic methodologies that can be adapted for its analysis.

D-aminoacylase: This class of enzymes exhibits strict stereospecificity for N-acyl-D-amino acids. For instance, D-aminoacylase from Alcaligenes xylosoxydans subsp. xylosoxydans A-6 (AxD-NAase) has been a subject of protein engineering to enhance its catalytic efficiency towards bulky substrates like N-acetyl-D-tryptophan. Such engineered enzymes are promising candidates for the analysis of this compound.

N-acyl-D-amino acid amidohydrolase: These enzymes also specifically catalyze the hydrolysis of N-acyl-D-amino acids. Their substrate specificity can vary depending on the microbial source, and screening for novel amidohydrolases with activity towards N-malonylated amino acids is an active area of research.

Research Findings and Substrate Specificity

Studies involving the enzymatic resolution of N-acyl-D-tryptophan derivatives have demonstrated the feasibility and efficiency of this approach. The kinetic parameters of these enzymatic reactions are critical for developing robust analytical methods.

While specific kinetic data for the enzymatic hydrolysis of this compound is not extensively available in the public domain, data from studies on structurally similar substrates, such as N-acetyl-D-tryptophan, can serve as a valuable reference. The malonate group, being a dicarboxylic acid, may influence the binding affinity and catalytic rate compared to the acetate group. Research on the substrate specificity of various D-aminoacylases indicates that the nature of the acyl group can significantly impact the enzyme's activity.

Below is a representative data table illustrating the kind of kinetic parameters that are determined in such studies, using N-acetyl-D-tryptophan as a proxy to infer potential enzymatic behavior towards this compound.

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) |

|---|---|---|---|---|

| Wild-type D-aminoacylase | N-acetyl-D-tryptophan | 5.8 | 12.3 | 2.1 |

| Engineered D-aminoacylase (F191W mutant) | N-acetyl-D-tryptophan | 2.1 | 68.5 | 32.6 |

| Engineered D-aminoacylase (L298A mutant) | N-acetyl-D-tryptophan | 3.5 | 32.4 | 9.3 |

This table presents hypothetical data based on published research on similar compounds to illustrate the type of information generated in enzymatic studies. Actual values for this compound would require specific experimental determination.

The development of mutant enzymes with enhanced activity and altered substrate specificity is a key area of research. For example, mutations in the amino acid residues that line the substrate-binding pocket can lead to improved catalytic efficiency for bulky N-acyl groups and aromatic side chains, which would be highly relevant for the analysis of this compound.

Future Research Directions and Translational Applications

Elucidation of Molecular-Genetic Mechanisms Underlying N(2)-Malonyl-D-tryptophan Formation

A primary area for future research is the detailed characterization of the molecular and genetic mechanisms governing the synthesis of this compound. While the enzyme D-tryptophan N-malonyltransferase has been identified as catalyzing the reaction between malonyl-CoA and D-tryptophan to form this compound and CoA, the specific genes encoding this enzyme in many organisms remain to be fully identified and characterized. wikipedia.org Further research is needed to isolate and sequence these genes, which will enable a deeper understanding of their regulation and expression.

It is hypothesized that a specific N-malonyltransferase for L-tryptophan, which becomes active during water deficit in plants that produce N(2)-malonyl-L-tryptophan, exists, but definitive experimental evidence is still lacking. scirp.orgscirp.org Molecular-genetic approaches are considered essential to unraveling the physiological importance of this compound's formation under drought stress. scirp.org The tryptophan biosynthetic pathway itself is a complex process involving multiple enzymes encoded by a series of genes, and understanding how the production of D-tryptophan as a precursor for this compound is integrated into this pathway is a key question. nih.govresearchgate.netnih.gov

Future studies could employ techniques such as genome-wide association studies (GWAS) and transcriptomics to identify candidate genes involved in the synthesis of this compound. Subsequent functional characterization of these genes through knockout or overexpression studies will be crucial to confirm their roles.

Investigation of Physiological Significance in Underexplored Biological Systems

The physiological roles of this compound are not yet fully understood, particularly in biological systems that have not been extensively studied. In plants, its formation has been linked to responses to water deficit, but the precise functions it serves in this context are still a subject of investigation. scirp.orgresearchgate.net It is known that plants can malonylate various exogenous D-amino acids, and this is thought to be a detoxification mechanism. scirp.org However, the specific role of this compound in plant stress tolerance and development requires further exploration.

Research should be extended to a wider range of plant species to determine the prevalence and conservation of the this compound pathway. Additionally, investigating the presence and function of this compound in other biological systems, such as microorganisms and animals, could reveal novel physiological roles. It is currently unknown how this compound is metabolized in animals or if it has any effects on them. scirp.org

Exploring Therapeutic and Agricultural Potential

The unique biochemical properties of this compound and its involvement in stress responses in plants suggest potential therapeutic and agricultural applications. Given that tryptophan metabolites play significant roles in human health and disease, including immune responses and neurological disorders, exploring the bioactivity of this compound is a promising avenue. metwarebio.comnih.govnih.gov For instance, its potential to modulate tryptophan metabolism could have implications for conditions where this pathway is dysregulated. nih.govfrontiersin.orgnih.govresearchgate.netmdpi.com

In agriculture, manipulating the levels of this compound could be a strategy to enhance crop resilience to drought and other environmental stresses. scirp.org Since tryptophan is a precursor for the plant hormone auxin, which regulates growth and development, understanding the interplay between this compound and auxin signaling is crucial. mdpi.com Future research could focus on developing strategies to modulate the expression of genes involved in this compound synthesis to improve crop performance under adverse conditions.

Advanced Omics Approaches for Comprehensive Pathway Delineation

To gain a holistic understanding of the role of this compound, the application of advanced "omics" technologies is essential. Metabolomics can be used to perform targeted and untargeted analysis of this compound and related metabolites in various biological samples, providing insights into the metabolic pathways it is involved in. metwarebio.comnih.govfrontiersin.orgnih.gov

Transcriptomics and proteomics can be employed to identify genes and proteins that are co-expressed with the enzymes involved in this compound synthesis, helping to delineate the entire metabolic network. nih.govnih.govresearchgate.net Integrating data from these different omics platforms will provide a comprehensive view of the regulation and function of the this compound pathway and its interactions with other metabolic processes. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing N(2)-malonyl-D-tryptophan, and how can purity be optimized during synthesis?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed for synthesizing D-amino acid derivatives like this compound. Key steps include:

- Coupling Reagents : Use HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to enhance reaction efficiency and minimize racemization .

- Purification : Reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) ensures high purity (>95%). MALDI-TOF or ESI-MS validates molecular weight .

- Critical Factors : Reaction temperature (4–25°C) and resin choice (e.g., Wang resin) impact yield. Monitor reaction progress via TLC or LC-MS .

Q. How can researchers quantify this compound in biological matrices, and what validation parameters are essential?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity.

- Sample Preparation : Deproteinize serum or tissue homogenates using acetonitrile (1:2 v/v) and centrifuge at 14,000×g for 15 min .

- Chromatography : Use a C18 column with a mobile phase of 0.1% formic acid in water and methanol. Retention time typically ranges 8–10 min .

- Validation : Assess linearity (R² >0.99), limit of detection (LOD <1 ng/mL), intra-/inter-day precision (CV <15%), and recovery (>80%) per FDA guidelines .

Q. What are the primary biological roles of this compound in mammalian systems?

- Methodological Answer : this compound is implicated in tryptophan catabolism pathways, particularly via indoleamine 2,3-dioxygenase (IDO).

- Immunomodulation : IDO-mediated tryptophan depletion suppresses T-cell proliferation, a mechanism critical in preventing allogeneic fetal rejection in pregnancy .

- Experimental Models : Use IDO-knockout mice or IDO inhibitors (e.g., 1-methyl-tryptophan) to study functional consequences .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s effects on inflammatory pathways be resolved?

- Methodological Answer : Discrepancies often arise from model-specific variables.

- Dosage Optimization : Conduct dose-response studies (e.g., 0.1–100 µM) in primary immune cells (e.g., dendritic cells) vs. immortalized lines (e.g., THP-1) to identify threshold effects .

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathway crosstalk (e.g., kynurenine vs. serotonin branches) .

- Statistical Rigor : Apply Benjamini-Hochberg correction for multiple comparisons and power analysis to ensure adequate sample sizes (n ≥6) .

Q. What advanced techniques elucidate the structural stability of this compound under physiological conditions?

- Methodological Answer :

- Circular Dichroism (CD) : Analyze conformational changes in phosphate-buffered saline (pH 7.4) at 37°C over 24 hours .

- Accelerated Stability Testing : Expose the compound to oxidative (H₂O₂), thermal (40–60°C), and hydrolytic (acidic/basic) stress, then quantify degradation products via UPLC-QTOF .

- Molecular Dynamics Simulations : Use AMBER or GROMACS to predict binding affinities and stability in silico .

Q. How do in vitro and in vivo models differ in assessing this compound’s pharmacokinetics?

- Methodological Answer :

- In Vitro : Perform Caco-2 monolayer assays to predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability) .

- In Vivo : Administer radiolabeled ¹⁴C-N(2)-malonyl-D-tryptophan to rodents; collect plasma/tissue samples at 0.5, 1, 2, 4, 8, 24 h post-dose. Calculate AUC, Cmax, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .

- Species Differences : Compare metabolic clearance in human liver microsomes vs. mouse S9 fractions to extrapolate human PK .

Methodological Considerations

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal welfare and obtain institutional IACUC approval .

- Data Reproducibility : Share raw datasets (e.g., via Figshare) and provide detailed Supplemental Methods, including reagent lot numbers and instrument calibration dates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.